The synthesis of BMS-817378 involves several key steps that utilize various chemical reactions to construct the complex molecular structure. The synthetic pathway typically includes:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary but are essential for achieving optimal yields and purity levels .
BMS-817378 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is CHNOS, indicating the presence of nitrogen, sulfur, and oxygen atoms integral to its mechanism of action.
Data from X-ray crystallography or NMR spectroscopy may provide insights into the precise three-dimensional arrangement of atoms within the molecule, which is vital for understanding its interactions with biological targets .
BMS-817378 participates in various chemical reactions that are relevant to its function as a MET inhibitor. Key reactions include:
Understanding these reactions helps elucidate how BMS-817378 exerts its therapeutic effects while also highlighting potential pathways for drug resistance .
The mechanism of action of BMS-817378 primarily involves the inhibition of MET signaling pathways. Upon binding to the MET receptor:
Data from preclinical studies suggest that BMS-817378 effectively reduces tumor growth in models expressing high levels of MET .
BMS-817378 has been explored primarily in the context of oncology due to its ability to inhibit tumor growth associated with aberrant MET signaling. Its applications include:
Ongoing clinical trials aim to further elucidate its efficacy and safety profile across different cancer types .
BMS-817378 (also designated SCR-1481B1) functions as a strategically designed prodrug of the active metabolite BMS-794833. This prodrug approach addresses critical pharmacokinetic limitations of the parent compound, particularly concerning solubility and bioavailability. Upon systemic administration, BMS-817378 undergoes enzymatic hydrolysis in vivo, releasing BMS-794833—a potent multi-kinase inhibitor. This metabolic conversion enables higher effective plasma concentrations of the active agent while minimizing off-target toxicity during distribution [3] [9]. The tris salt formulation (CAS# 1174161-86-4) enhances aqueous solubility, facilitating pharmaceutical processing and absorption. The prodrug strategy exemplifies rational drug design to overcome barriers in delivering kinase inhibitors to tumor sites, particularly in advanced solid malignancies where target kinases (MET/VEGFR-2/TAM) drive oncogenic progression [5] [8].
Table 1: Physicochemical and Metabolic Properties of BMS-817378 and Its Active Metabolite
Property | BMS-817378 (Prodrug) | BMS-794833 (Active Form) |
---|---|---|
Molecular Weight | 742.07 g/mol (tris salt) | ~600 g/mol (estimated) |
Solubility | Enhanced aqueous solubility | Limited; requires prodrug |
Primary Metabolic Route | Hydrolytic activation | Phase I/II oxidation |
Key Functional Groups | Phosphate ester | Free hydroxyl groups |
BMS-817378’s therapeutic significance stems from the target profile of its active form, BMS-794833, which exhibits dual inhibition of MET (IC₅₀ = 3.9 nM) and VEGFR-2 (KDR, IC₅₀ undisclosed but confirmed as primary target). This dual blockade disrupts complementary oncogenic pathways: MET-driven tumor cell invasion/metastasis and VEGFR-2-mediated angiogenesis. The compound demonstrates exceptional selectivity, maintaining >500-fold selectivity against non-target kinases while potently inhibiting the TAM receptor family (Axl, IC₅₀ = 1.1 nM; Tyro3, IC₅₀ = 4.3 nM; Mer, IC₅₀ = 14 nM) [1] [6] [7].
This selectivity profile translates to multifaceted anti-tumor mechanisms:
Table 2: Kinase Inhibition Profile of BMS-794833 (Active Metabolite)
Kinase Target | IC₅₀ (nM) | Cellular Functional Consequence |
---|---|---|
Axl | 1.1 | Reduced migration/invasion; enhanced anti-PD-1 response |
MET | 3.9 | Suppressed proliferation in MET-amplified models |
Tyro3 | 4.3 | Modulated tumor immune tolerance |
Mer | 14 | Inhibited macrophage efferocytosis |
VEGFR-2 | Undisclosed | Anti-angiogenic activity |
Selectivity Ratio | >500-fold vs. non-target kinases | Minimized off-target toxicity |
BMS-817378 emerged from collaborative oncology programs between Bristol-Myers Squibb and Simcere Pharmaceuticals, with its first clinical evaluation (NCT00792558) targeting advanced solid tumors. The prodrug was developed to improve the pharmacokinetic limitations of BMS-794833 while retaining its unique kinase inhibition profile [5] [9]. Key milestones include:
Table 3: Development Timeline of BMS-817378 and Related Compounds
Year | Milestone | Contributing Organizations |
---|---|---|
2008 | Characterization of BMS-777607 MET/TAM inhibition | Bristol-Myers Squibb |
2011 | Initiation of BMS-794833 (active form) Phase I | Bristol-Myers Squibb |
2016 | Phase I trials of BMS-817378 in China | Simcere Pharmaceuticals |
2019 | Validation of TAM/PD-1 synergy in TNBC models | Academic/Industry collaboration |
The development trajectory underscores a strategic shift from single-target MET inhibitors to multi-kinase targeting agents with immunomodulatory potential. BMS-817378 exemplifies this evolution, positioning itself as a versatile therapeutic candidate capable of suppressing oncogenic signaling while remodeling tumor immune responses [5] [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7